molecular formula C16H16N2O3S B11973402 N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide

N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide

Cat. No.: B11973402
M. Wt: 316.4 g/mol
InChI Key: ARQPRVXCYOVBCU-GHRIWEEISA-N
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Description

N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a benzenesulfonohydrazide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide typically involves a condensation reaction between 2-(allyloxy)benzaldehyde and benzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-cyclohexyl(phenyl)methylidene]benzenesulfonohydrazide
  • N’-{[2-(allyloxy)-1-naphthyl]methylene}benzenesulfonohydrazide

Uniqueness

N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-2-12-21-16-11-7-6-8-14(16)13-17-18-22(19,20)15-9-4-3-5-10-15/h2-11,13,18H,1,12H2/b17-13+

InChI Key

ARQPRVXCYOVBCU-GHRIWEEISA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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